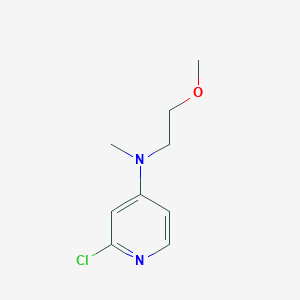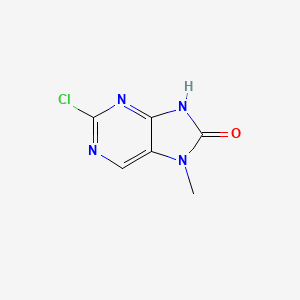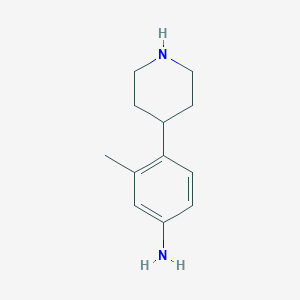![molecular formula C8H6BrN3O2 B1433832 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 1622993-11-6](/img/structure/B1433832.png)
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Übersicht
Beschreibung
“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1622993-11-6 . It has a molecular weight of 256.06 . The compound is a yellow solid and is stored at temperatures between 0-8 C .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C8H6BRN3O2 . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is isoelectronic with that of purines . This makes it a potential surrogate of the purine ring .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in various applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 256.06 and is represented by the linear formula: C8H6BRN3O2 . The compound is stored at temperatures between 0-8 C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound that has been explored in various synthetic chemistry contexts. Its structure and reactivity make it a valuable intermediate for the construction of complex heterocyclic compounds. For instance, it serves as a precursor in the synthesis of pyridylcarbenes through the decomposition of triazolopyridine derivatives under specific conditions, leading to a variety of structurally related compounds (Abarca et al., 2006). This reaction pathway highlights its utility in generating compounds with potential biological activities.
Moreover, its bromo and carboxylate functional groups offer points of chemical reactivity that can be exploited in further derivatization. For example, Zheng et al. (2014) demonstrated the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through a metal-free oxidative N-N bond formation process, utilizing similar triazolopyridine structures as starting materials. This approach underscores the compound's relevance in facilitating the synthesis of triazolopyridines, a class of compounds known for their diverse pharmacological properties (Zheng et al., 2014).
Role in Heterocyclic Compound Synthesis
The chemical versatility of this compound also extends to the synthesis of other heterocyclic compounds. Potikha et al. (2012) reported on the synthesis of azolopyridines, indicating the role of related bromo and triazolo substituted compounds in generating diverse heterocyclic systems. These synthetic routes often involve cyclization reactions that are foundational in medicinal chemistry for generating compounds with potential therapeutic applications (Potikha et al., 2012).
Safety and Hazards
The safety information for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” includes several hazard statements: H302, H315, and H319 . The compound also has several precautionary statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” belongs, has found numerous applications in medicinal chemistry . Its versatility and the potential for isosteric replacement strategies make it a promising area for future research .
Biochemische Analyse
Biochemical Properties
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes, including JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa, with significant inhibition of c-Met kinase . This compound also affects gene expression by altering the transcriptional activity of target genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like JAK1 and JAK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on signaling pathways, such as the JAK-STAT pathway, which is crucial for cell growth and immune response regulation . Additionally, the compound’s interaction with RORγt results in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (0-8°C) and maintains its activity over extended periods In vitro studies have shown that the compound retains its inhibitory activity over several hours, but the long-term effects in vivo are still under study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may occur, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing drug delivery and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .
Eigenschaften
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMYYPMNGQJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



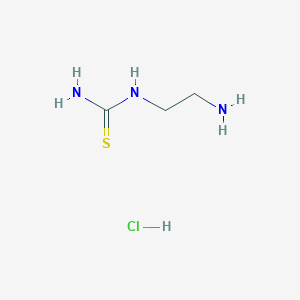


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
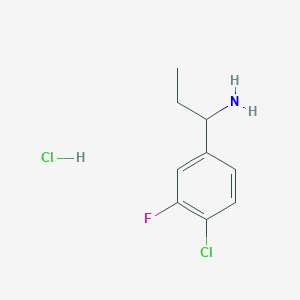
![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)

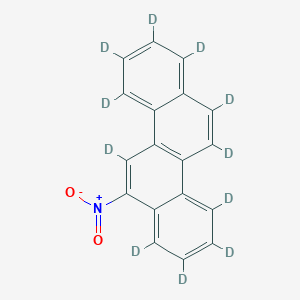
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
